N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid involves complex biochemical pathways. For instance, the production of N-Acetyl-D-neuraminic acid (Neu5Ac), a related compound, can be achieved through the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and subsequent condensation with pyruvate. A study by Gao et al. (2019) demonstrated the use of whole cells expressing Bacteroides thetaiotaomicron N-Acetyl-D-glucosamine 2-Epimerase and Escherichia coli N-Acetyl-D-neuraminic Acid Aldolase for Neu5Ac production, achieving significant yields (Gao et al., 2019).

Molecular Structure Analysis

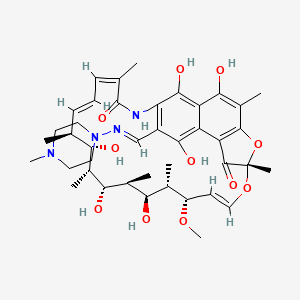

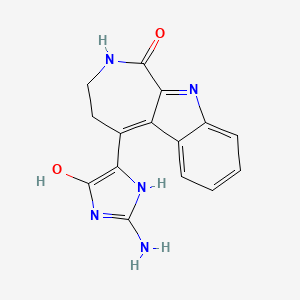

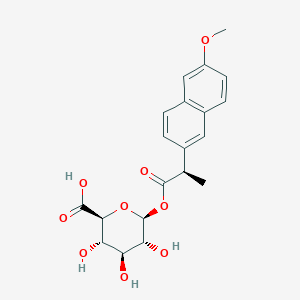

The molecular structure of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid is characterized by its unique disaccharide peptide structure, which is essential for peptidoglycan formation in bacterial cell walls. This structure has been explored through enzymatic degradation studies and synthesis from precursor compounds (Guinand et al., 1984).

Applications De Recherche Scientifique

Synthesis and Immunostimulating Activities

Research has focused on synthesizing derivatives of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid to explore their potential immunostimulating activities. For instance, studies have demonstrated the synthesis of β(1–4)-linked disaccharides of N-Acetylglucosamine and N-Acetylmuramic Acid by direct condensation, which forms the backbone of immunoactive cell wall peptidoglycan. These synthetic approaches aim to facilitate the study of the immunostimulating properties of these compounds (Kusumoto, Imoto, Ogiku, & Shiba, 1986). Additionally, the chemical synthesis of disaccharide dipeptides corresponding to bacterial peptidoglycan repeating units has shown that such compounds can possess immunostimulating activities, highlighting their potential for therapeutic applications (Kusumoto et al., 1986).

Role in Murein Recycling

N-Acetyl-D-glucosamine is a major component of the bacterial cell wall and plays a significant role in murein recycling. Studies on Escherichia coli have revealed the role of N-Acetyl-D-glucosamine kinase in the efficient recycling of murein, which is critical for bacterial growth and survival. This process involves the degradation of murein and the recycling of its components, including N-Acetyl-D-glucosamine, highlighting the enzyme's importance in bacterial physiology (Uehara & Park, 2004).

Enzymatic and Biological Studies

Further research into the enzymatic activities and biological functions of compounds related to N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid includes the study of enzymes like lysozyme, which interacts with peptidoglycan substrates containing N-Acetyl-D-glucosamine and N-Acetylmuramic Acid. These studies help elucidate the mechanism of lysozyme action and its role in bacterial cell wall degradation (Sharon, 1967). Additionally, the specificity of lysozyme binding to oligosaccharides containing these components has been investigated to understand better the interactions at the molecular level (Chipman, Grisaro, & Sharon, 1967).

Propriétés

IUPAC Name |

2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIVDUWFNRJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13787036 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)